Iotalamic acid-d3

LC-MS/MS Isotope Dilution Analytical Chemistry

Iotalamic acid-d3 (Iothalamic acid-d3, CAS 928623-31-8) is a stable isotope-labeled derivative of the iodinated contrast agent iotalamic acid (iothalamate). The compound features a deuterium substitution of three hydrogen atoms on the acetyl group, resulting in a molecular formula of C11H6D3I3N2O4 and a molecular weight of 616.93 g/mol.

Molecular Formula C11H9I3N2O4
Molecular Weight 616.93 g/mol
Cat. No. B590361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIotalamic acid-d3
Synonyms3-(Acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic Acid-d3;  5-Acetamido-2,4,6-triiodo-N-methylisophthalamic Acid-d3;  5-Acetylamino-2,4,6-triiodo-N-methyl-3-isophthalamic Acid-d3;  Cysto Conray II-d3;  Iotalamic Acid-d3;  MI 216-d3;  Methalami
Molecular FormulaC11H9I3N2O4
Molecular Weight616.93 g/mol
Structural Identifiers
InChIInChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i1D3
InChIKeyUXIGWFXRQKWHHA-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iotalamic Acid-d3: A Deuterated Analytical Standard for LC-MS Quantification of Iothalamate


Iotalamic acid-d3 (Iothalamic acid-d3, CAS 928623-31-8) is a stable isotope-labeled derivative of the iodinated contrast agent iotalamic acid (iothalamate) . The compound features a deuterium substitution of three hydrogen atoms on the acetyl group, resulting in a molecular formula of C11H6D3I3N2O4 and a molecular weight of 616.93 g/mol . As a deuterated internal standard, it is primarily employed in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods to enable precise quantification of iothalamate in biological matrices such as serum and urine, particularly for glomerular filtration rate (GFR) assessment .

Why Iotalamic Acid-d3 is Not Interchangeable with Unlabeled Iothalamate or Structural Analogs in LC-MS


In quantitative LC-MS workflows, substituting Iotalamic acid-d3 with unlabeled iotalamic acid (MW 613.91 g/mol) or a non-isotopic structural analog (e.g., ioversol) fundamentally compromises analytical accuracy due to differences in matrix effects, extraction recovery, and ionization efficiency [1]. Stable isotopically labeled (SIL) internal standards like Iotalamic acid-d3 are the preferred choice because they exhibit nearly identical physicochemical behavior to the analyte, minimizing variability from sample preparation and ion suppression [2]. However, deuterium labeling itself introduces a known caveat: the increased lipophilicity from C-D bonds can cause slight chromatographic separation from the unlabeled analyte, which must be accounted for during method validation to ensure the internal standard co-elutes and compensates for matrix effects across the entire peak [2].

Quantitative Differential Evidence for Iotalamic Acid-d3 Selection


Isotopic Mass Shift: Differentiating Iotalamic Acid-d3 from Native Iothalamate in MS Detection

Iotalamic acid-d3 is distinguished from unlabeled iotalamic acid by a defined mass shift of +3.02 Da (approximately +3 m/z), derived from the substitution of three hydrogen atoms (1H, 1.008 Da) with three deuterium atoms (2H, 2.014 Da) on the acetyl moiety . This precise mass difference enables unambiguous detection and integration of the internal standard peak in MS/MS selected reaction monitoring (SRM) transitions without isotopic overlap from the natural abundance of the unlabeled analyte .

LC-MS/MS Isotope Dilution Analytical Chemistry

In Vitro Nephrotoxicity: Comparative Potential of Iothalamate vs. Iohexol and Ioxaglate

Iothalamic acid-d3 retains the same nephrotoxic potential as the unlabeled parent compound, iothalamate. In a comparative in vitro study using isolated perfused rat kidneys, all three contrast agents (iohexol, ioxaglate, and iothalamate) induced comparable biphasic hemodynamic changes and similar declines in glomerular filtration rate (GFR), indicating equivalent acute nephrotoxic potential in this model [1]. However, the study notes that in vivo, the newer low-osmolality agents (iohexol, ioxaglate) caused less renal injury than iothalamate [1].

Contrast Media Nephrotoxicity In Vitro

Chromatographic Behavior: Potential Retention Time Shift Due to Deuterium Isotope Effect

Deuterated internal standards are known to exhibit slightly different chromatographic behavior compared to their unlabeled counterparts due to the kinetic isotope effect, where C-D bonds are shorter and stronger than C-H bonds, increasing lipophilicity [1]. This can result in a minor retention time shift (often <0.1 min) and potential differential matrix effects at the leading or tailing edges of the peak [1]. While specific data for Iotalamic acid-d3 is not available, this is a universal phenomenon for all deuterated compounds and must be evaluated during method validation [2].

LC-MS Isotope Effect Method Validation

Primary Research and Industrial Applications for Iotalamic Acid-d3 Procurement


Precise Quantification of Iothalamate for Glomerular Filtration Rate (GFR) Determination in Clinical Research

Iotalamic acid-d3 is procured as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of iothalamate in serum and urine samples via LC-MS/MS. This application is critical in clinical research studies assessing renal function, where iothalamate is used as a marker for GFR. The +3 Da mass shift ensures specific detection and minimizes cross-talk with the endogenous analyte, which is essential for achieving the low coefficients of variation required for precise GFR estimation.

Method Development and Validation for Bioanalytical Assays of Iothalamate in Pharmacokinetic Studies

This compound is essential for developing and validating robust LC-MS methods for measuring iothalamate in biological matrices. By using Iotalamic acid-d3, analysts can compensate for matrix effects, extraction recovery, and ionization variability, as outlined by class-level principles of SIL-IS [1]. The consistent molecular weight and near-identical chemical properties ensure the internal standard accurately tracks the analyte through sample preparation and analysis, meeting regulatory requirements for method precision and accuracy.

Comparative Studies of Iodinated Contrast Media Safety and Pharmacokinetics

In research comparing the pharmacokinetics or safety profiles of different contrast agents, Iotalamic acid-d3 is used to measure iothalamate concentrations with high accuracy. The known nephrotoxic potential of iothalamate relative to newer agents like iohexol, as established in in vitro and in vivo models [2], underscores the importance of precise quantification when comparing drug exposure in experimental models. The deuterated standard enables reliable comparisons of iothalamate levels across different study arms.

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